1,3,5-Trimethoxy-2-(2-methylallyl)benzene
Overview
Description
1,3,5-Trimethoxy-2-(2-methylallyl)benzene: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzene, characterized by three methoxy groups and a 2-methylallyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-2-(2-methylallyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3,5-trimethoxybenzene with 2-methylallyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Trimethoxy-2-(2-methylallyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,3,5-trimethoxy-2-(2-methylallyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy groups and 2-methylallyl group contribute to its binding affinity and specificity, influencing its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the 2-methylallyl group, making it less sterically hindered and potentially less reactive in certain reactions.
1,2,3-Trimethoxy-5-(methoxymethyl)benzene: Contains an additional methoxymethyl group, altering its chemical properties and reactivity.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A more complex derivative with multiple bulky substituents, affecting its solubility and reactivity.
Uniqueness
1,3,5-Trimethoxy-2-(2-methylallyl)benzene is unique due to the presence of the 2-methylallyl group, which introduces steric hindrance and influences its chemical reactivity and biological activity
Properties
IUPAC Name |
1,3,5-trimethoxy-2-(2-methylprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-11-12(15-4)7-10(14-3)8-13(11)16-5/h7-8H,1,6H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFJGLFQNNMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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